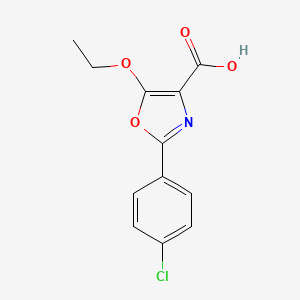
14,15-Dehydro Budesonide Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-Dehydro Budesonide Acetate is a synthetic glucocorticoid compound. It is an intermediate in the synthesis of 14,15-Dehydro Budesonide, which is a derivative of Budesonide, a well-known corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C27H34O7, and it has a molecular weight of 470.56 g/mol.
Métodos De Preparación
The preparation of 14,15-Dehydro Budesonide Acetate involves several synthetic routes and reaction conditions. One common method starts with 16α-hydroxy prednisolone as the raw material. This compound undergoes a series of chemical reactions, including oxidation and esterification, to form the final product . Industrial production methods often utilize continuous flow processes to optimize reaction conditions and improve yield. These processes involve controlling parameters such as flow rate, temperature, and residence time to achieve the desired product with high purity .
Análisis De Reacciones Químicas
14,15-Dehydro Budesonide Acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
14,15-Dehydro Budesonide Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other glucocorticoid compounds, aiding in the study of steroid chemistry and synthesis.
Biology: Researchers use this compound to investigate the biological effects of glucocorticoids on cellular processes and gene expression.
Medicine: It serves as a reference material in the development and testing of new corticosteroid drugs for treating inflammatory diseases.
Industry: The compound is utilized in the production of pharmaceuticals, particularly in the formulation of inhalers and nasal sprays for respiratory conditions.
Mecanismo De Acción
The mechanism of action of 14,15-Dehydro Budesonide Acetate involves binding to glucocorticoid receptors in target cells. This binding leads to changes in gene expression, resulting in the suppression of inflammatory responses. The compound decreases vasodilation and permeability of capillaries, as well as reduces leukocyte migration to sites of inflammation . These effects are mediated through the modulation of various molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparación Con Compuestos Similares
14,15-Dehydro Budesonide Acetate is similar to other glucocorticoid compounds, such as:
Budesonide: A widely used corticosteroid for treating asthma and inflammatory bowel disease.
Prednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: Known for its potent anti-inflammatory effects and used in various medical conditions.
Compared to these compounds, this compound is unique due to its specific chemical structure and its role as an intermediate in the synthesis of 14,15-Dehydro Budesonide. This uniqueness allows for targeted research and development in the field of glucocorticoid chemistry and pharmacology.
Propiedades
Fórmula molecular |
C27H34O7 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
[2-[(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
Clave InChI |
BFKMMLGHEPOOBR-ABJGVCPCSA-N |
SMILES isomérico |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C |
SMILES canónico |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)

![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)





![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)

